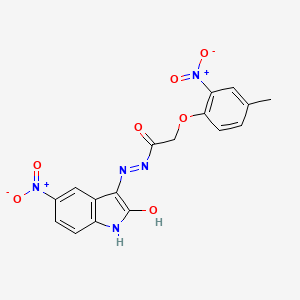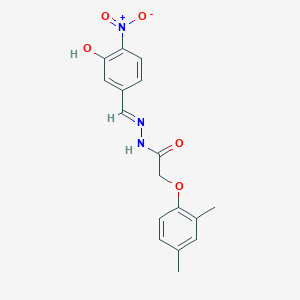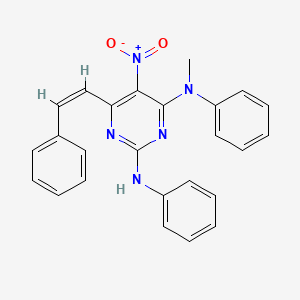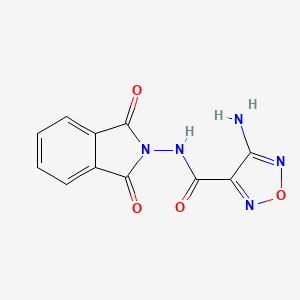
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide
Descripción general
Descripción
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DCAH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCAH is a hydrazide derivative that has been shown to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its versatility in the laboratory. It can be easily synthesized and purified, making it a readily available tool for investigating various biochemical and physiological processes. However, one limitation of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its potential toxicity. Studies have shown that high concentrations of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can be toxic to cells, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One area of interest is its potential applications in the development of new antibiotics. With the rise of antibiotic-resistant bacteria, there is a growing need for new antibiotics that can effectively treat these infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Overall, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been widely studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-5-3-6-14(18)12(13)9-20-21-16(22)10-23-15-7-2-1-4-11(15)8-19/h1-7,9H,10H2,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELQVQNDORWKS-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3827285.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827290.png)

![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B3827318.png)
![2,4-dibromo-6-{2-[(2-bromo-4-methoxyphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3827322.png)
![2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827330.png)



![2-(2-bromo-4-nitrophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827356.png)


![2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)
